molecular formula C11H24O B1331191 2-Ethyl-2-propyl-1-hexanol CAS No. 54461-00-6

2-Ethyl-2-propyl-1-hexanol

Cat. No.: B1331191
CAS No.: 54461-00-6
M. Wt: 172.31 g/mol
InChI Key: GPMZMENGTUFHPF-UHFFFAOYSA-N
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Description

2-Ethyl-2-propyl-1-hexanol is an organic compound with the molecular formula C11H24O. It is a branched alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its versatility and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2-propyl-1-hexanol can be synthesized through several methods. One common approach involves the hydrogenation of 2-ethyl-2-hexenal, which is obtained from the self-condensation of n-butanal . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium or nickel under high pressure and temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves the integration of multiple reactions. For example, the self-condensation of n-butanal followed by hydrogenation is a widely used method . This process is efficient and allows for the simultaneous production of other valuable chemicals such as n-butanol.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-propyl-1-hexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-propyl-1-hexanol involves its interaction with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding, which can influence the compound’s solubility and reactivity. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1-hexanol: A similar branched alcohol with a slightly different structure.

    1-Hexanol: A straight-chain alcohol with similar properties.

    2-Propyl-1-pentanol: Another branched alcohol with comparable reactivity.

Uniqueness

2-Ethyl-2-propyl-1-hexanol is unique due to its specific branching, which imparts distinct physical and chemical properties. Its structure allows for unique interactions in both chemical and biological systems, making it valuable in various applications .

Properties

IUPAC Name

2-ethyl-2-propylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-4-7-9-11(6-3,10-12)8-5-2/h12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMZMENGTUFHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292626
Record name 2-Ethyl-2-propyl-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54461-00-6
Record name 1-Hexanol, 2-ethyl-2-propyl-
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Record name 2-Ethyl-2-propyl-1-hexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-2-propyl-1-hexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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